N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline
Overview
Description
“N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline” is a chemical compound with the linear formula (CH3)3SiC≡CC6H4N(CH3)2
. It has a molecular weight of 217.38 .
Molecular Structure Analysis
The molecular structure of this compound consists of a trimethylsilyl ethynyl group attached to a phenyl ring, which is further connected to an aniline group with two methyl substituents .Scientific Research Applications
Fluorescence-Based Temperature Detection
N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, a related compound, demonstrates a notable intensification of fluorescence with increasing temperature. This behavior, stemming from more vibrant TICT (Twisted Intramolecular Charge Transfer) emissions in dimethyl sulfoxide, indicates potential use in ratiometric temperature detection (Cao et al., 2014).
Organic Nanorods and Optical Properties
In the study of the nonlinear optical response of organic nanorods of N,N-dimethyl-4−4((4-(trifluoromethylsulfonyl)phenyl)ethynyl)aniline (DMFSPA), significant differences in linear and nonlinear optical properties were observed. These nanocrystals demonstrated an over tenfold increase in two-photon excited fluorescence compared to the solution phase of DMFSPA, suggesting promising applications in solid-state organic devices (Raymond et al., 2008).
Polymer Chemistry and Material Science
Poly(bis[4-([trimethylsilyl]ethynyl)anilino]phosphazene) was synthesized using 4-[(trimethylsilyl)ethynyl]aniline and exhibited desirable properties like solubility in common organic solvents and thermal curability. This indicates potential applications in the field of advanced material sciences, particularly in creating polymers with specific functional and structural characteristics (Chang et al., 1992).
Electroluminescence and Organic Electronic Devices
A novel class of amorphous molecular materials, including derivatives of N,N-dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline, was explored for use in organic electroluminescent (EL) devices. These materials exhibited reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and the formation of stable amorphous glasses, making them suitable for use in organic EL devices emitting multicolor light (Doi et al., 2003).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NSi/c1-22(2)21-14-12-19(13-15-21)7-6-18-8-10-20(11-9-18)16-17-23(3,4)5/h8-15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQWTHLKBYTNNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474296 | |
Record name | N,N-Dimethyl-4-({4-[(trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline | |
CAS RN |
910467-59-3 | |
Record name | N,N-Dimethyl-4-({4-[(trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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